Cas no 46059-83-0 (4-tert-butyl-2-hydroxycyclohexan-1-one)

4-tert-butyl-2-hydroxycyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- 4-tert-butyl-2-hydroxycyclohexan-1-one
- SCHEMBL11141833
- DTXSID40455732
- 46059-83-0
- EN300-1085207
- Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy-
- AKOS020231012
-
- インチ: InChI=1S/C10H18O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7,9,12H,4-6H2,1-3H3
- InChIKey: HSNQTWWDEDZSIH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 170.130679813g/mol
- どういたいしつりょう: 170.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-tert-butyl-2-hydroxycyclohexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1085207-10g |
4-tert-butyl-2-hydroxycyclohexan-1-one |
46059-83-0 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1085207-5.0g |
4-tert-butyl-2-hydroxycyclohexan-1-one |
46059-83-0 | 5g |
$2152.0 | 2023-06-10 | ||
Enamine | EN300-1085207-0.5g |
4-tert-butyl-2-hydroxycyclohexan-1-one |
46059-83-0 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1085207-0.1g |
4-tert-butyl-2-hydroxycyclohexan-1-one |
46059-83-0 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1085207-0.05g |
4-tert-butyl-2-hydroxycyclohexan-1-one |
46059-83-0 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1085207-10.0g |
4-tert-butyl-2-hydroxycyclohexan-1-one |
46059-83-0 | 10g |
$3191.0 | 2023-06-10 | ||
Enamine | EN300-1085207-2.5g |
4-tert-butyl-2-hydroxycyclohexan-1-one |
46059-83-0 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1085207-1.0g |
4-tert-butyl-2-hydroxycyclohexan-1-one |
46059-83-0 | 1g |
$743.0 | 2023-06-10 | ||
Enamine | EN300-1085207-1g |
4-tert-butyl-2-hydroxycyclohexan-1-one |
46059-83-0 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1085207-5g |
4-tert-butyl-2-hydroxycyclohexan-1-one |
46059-83-0 | 95% | 5g |
$2443.0 | 2023-10-27 |
4-tert-butyl-2-hydroxycyclohexan-1-one 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Wei Chen Nanoscale, 2015,7, 6957-6990
4-tert-butyl-2-hydroxycyclohexan-1-oneに関する追加情報
Chemical Profile of 4-tert-butyl-2-hydroxycyclohexan-1-one (CAS No. 46059-83-0)
4-tert-butyl-2-hydroxycyclohexan-1-one, identified by its Chemical Abstracts Service number CAS No. 46059-83-0, is a significant organic compound with a broad spectrum of potential applications in the pharmaceutical and chemical industries. This molecule, featuring a cyclohexanone core substituted with a tert-butyl group and a hydroxyl function, exhibits unique structural and functional properties that make it a subject of considerable interest in synthetic chemistry and drug development.
The tert-butyl group at the 4-position of the cyclohexane ring introduces steric hindrance, which can influence the reactivity and selectivity of various chemical transformations. This feature is particularly valuable in medicinal chemistry, where precise control over molecular architecture is often critical for achieving desired pharmacological effects. The presence of the hydroxyl group at the 2-position provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-tert-butyl-2-hydroxycyclohexan-1-one and its derivatives. The compound has been investigated for its role as an intermediate in the synthesis of various pharmacologically active agents. Its structural motif is reminiscent of several known bioactive molecules, suggesting that it may serve as a valuable scaffold for developing new therapeutic compounds.
One of the most compelling aspects of 4-tert-butyl-2-hydroxycyclohexan-1-one is its utility in the synthesis of nonsteroidal anti-inflammatory drug (NSAID) analogs. The cyclohexanone ring and the hydroxyl group are common features in many NSAIDs, and modifications to these regions can lead to compounds with enhanced efficacy and reduced side effects. Researchers have demonstrated that derivatives of this compound can exhibit anti-inflammatory properties comparable to established NSAIDs, while potentially offering improved safety profiles.
The tert-butyl substituent not only enhances steric bulk but also contributes to metabolic stability, a crucial factor in drug design. By protecting certain reactive sites from enzymatic degradation, this group can prolong the half-life of pharmaceutical agents, improving their therapeutic window. This concept has been leveraged in the development of novel analgesics and anti-inflammatory agents where metabolic stability is paramount.
Another area where 4-tert-butyl-2-hydroxycyclohexan-1-one has shown promise is in the field of neurological research. The compound's ability to interact with various biological targets has led to investigations into its potential as an intermediate for neuroprotective agents. Preliminary studies suggest that certain derivatives may exhibit properties relevant to treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The cyclohexanone moiety is particularly interesting in this context, as it can mimic natural products known to have neuroprotective effects.
The synthesis of 4-tert-butyl-2-hydroxycyclohexan-1-one itself is an intriguing challenge for organic chemists due to its relatively complex structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, advances in catalytic methods have made it possible to streamline these processes, making the compound more accessible for industrial applications. For instance, asymmetric synthesis techniques have been employed to produce enantiomerically pure forms of this molecule, which are essential for pharmaceutical development.
The compound's reactivity also makes it a valuable tool in mechanistic studies. Researchers use 4-tert-butyl-2-hydroxycyclohexan-1-one as a model system to understand reaction pathways involving oxygenated heterocycles. These studies contribute to a deeper understanding of chemical transformations that are relevant not only to drug synthesis but also to industrial processes such as polymerization and material science.
In conclusion,4-tert-butyl-2-hydroxycyclohexan-1-one (CAS No. 46059-83-0) represents a versatile and promising compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an attractive scaffold for developing new pharmaceuticals, while its reactivity provides insights into fundamental chemical processes. As research continues to uncover new possibilities for this molecule,its importance in both academic and industrial settings is likely to grow.
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